molecular formula C9H8O2S2 B1265541 S-(Thiobenzoyl)thioglycolic acid CAS No. 942-91-6

S-(Thiobenzoyl)thioglycolic acid

Cat. No.: B1265541
CAS No.: 942-91-6
M. Wt: 212.3 g/mol
InChI Key: XBEIANFIOZTEDE-UHFFFAOYSA-N
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Description

S-(Thiobenzoyl)thioglycolic acid (TBTGA) also known as (thiobenzoylthio)acetic acid is a reagent used for thiobenzoylation. It participates in the transformation of threonine into β -methylcysteine.

Scientific Research Applications

  • Polymerization Applications : S-(thiobenzoyl)thioglycolic acid is used in reversible addition-fragmentation chain transfer (RAFT) polymerization processes. For example, its use in synthesizing poly(methyl methacrylate) has been studied, demonstrating that it can achieve pseudo-first order kinetics in polymerization (Salami‐Kalajahi et al., 2012). Similarly, it has been applied as a chain-transfer agent for RAFT polymerizations of various monomers like styrene and butyl acrylate (Farmer & Patten, 2002).

  • Kinetic Studies in Polymerization : The kinetics of RAFT copolymerization of styrene and divinylbenzene using S-thiobenzoyl thioglycolic acid as a RAFT agent have been examined. The studies focused on the effects of RAFT agent concentration on polymerization rate, molecular weight development, and other parameters (Roa‐Luna et al., 2010).

  • Environmental Applications : this compound derivatives have been explored for environmental applications, such as in the synthesis of hydrogels for wastewater treatment. These hydrogels, designed to mimic chelating agents, show high efficiency in removing heavy metals like Cd, Pb, and As from wastewater (Mohammadi et al., 2017).

  • Analytical Chemistry : In analytical chemistry, derivatives of this compound have been used in studies to understand reaction kinetics and mechanisms. For instance, its reactions with various thiols were studied using a fluoride-selective electrode, offering insights into reaction rates and stoichiometry (Gerakis & Koupparis, 1993).

Mechanism of Action

Target of Action

S-(Thiobenzoyl)thioglycolic acid, also known as 2-((Phenylcarbonothioyl)thio)acetic acid, is primarily used as a reagent for thiobenzoylation . It participates in the transformation of threonine into β-methylcysteine . Threonine is an essential amino acid that plays a crucial role in protein synthesis.

Mode of Action

The compound acts as a reversible addition-fragmentation chain transfer (RAFT) agent during the copolymerization of styrene and divinylbenzene . It is also employed as a chain-transfer agent for the RAFT polymerizations of styrene, methyl methacrylate, and butyl acrylate .

Biochemical Pathways

This compound is involved in the transformation of threonine into β-methylcysteine . This process is part of the broader biochemical pathway of protein synthesis and modification. The compound’s role as a RAFT agent also implicates it in the polymerization pathways of various monomers .

Pharmacokinetics

Its solubility in acetone (25 mg/ml, clear) suggests that it may have good bioavailability .

Result of Action

The primary result of the action of this compound is the transformation of threonine into β-methylcysteine . This transformation is crucial for the synthesis and modification of proteins. Additionally, its role as a RAFT agent results in the controlled polymerization of various monomers .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility suggests that it may be more effective in certain solvents . .

Biochemical Analysis

Biochemical Properties

S-(Thiobenzoyl)thioglycolic acid plays a crucial role in biochemical reactions, particularly in protein sequencing and analysis. It is used as a gel permeation chromatography stationary phase, which is useful for the separation and analysis of proteins, polypeptides, amino acids, and other substances . The compound interacts with various enzymes and proteins, facilitating the separation and identification of these biomolecules. For instance, it has been shown to inhibit the growth of cells in culture, indicating its potential antitumor properties .

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to inhibit cell growth suggests that it may interfere with specific signaling pathways that regulate cell proliferation and survival . Additionally, its impact on gene expression and cellular metabolism could lead to changes in the overall cellular function, potentially contributing to its antitumor effects.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes and proteins, altering their activity and function. For example, it can inhibit certain enzymes involved in cell growth and proliferation, leading to reduced cell viability . Additionally, this compound may induce changes in gene expression, further contributing to its effects on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is stable in water and can maintain its activity over extended periods . Its degradation products may also have biological activity, which could contribute to its overall effects on cells and tissues.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting tumor growth. At higher doses, it could potentially cause toxic or adverse effects . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound in clinical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interactions with these enzymes can influence the overall metabolic activity within cells, potentially leading to changes in cellular function and viability . Additionally, this compound may affect the levels of specific metabolites, further contributing to its biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues . Understanding these transport mechanisms is essential for determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall effects on cellular function.

Properties

IUPAC Name

2-(benzenecarbonothioylsulfanyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2S2/c10-8(11)6-13-9(12)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBEIANFIOZTEDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=S)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30240972
Record name ((Phenylthioxomethyl)thio)acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942-91-6
Record name S-(Thiobenzoyl)thioglycolic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ((Phenylthioxomethyl)thio)acetic acid
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000942916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 942-91-6
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Record name 942-91-6
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Record name ((Phenylthioxomethyl)thio)acetic acid
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Record name [(phenylthioxomethyl)thio]acetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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